molecular formula C14H12NS+ B492346 2-(2-Thienylmethyl)isoquinolinium

2-(2-Thienylmethyl)isoquinolinium

Cat. No.: B492346
M. Wt: 226.32g/mol
InChI Key: FASUPAFUSXCWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Thienylmethyl)isoquinolinium is a quaternary isoquinolinium salt characterized by a thiophene-derived substituent at the C2 position of the isoquinoline core. The thienylmethyl group introduces sulfur-containing aromaticity, which distinguishes it from classical phenyl- or alkyl-substituted isoquinolinium derivatives. Isoquinolinium salts are widely studied for their roles in organic synthesis, medicinal chemistry, and materials science due to their cationic nature and reactivity in cycloadditions or nucleophilic substitutions .

Properties

Molecular Formula

C14H12NS+

Molecular Weight

226.32g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)isoquinolin-2-ium

InChI

InChI=1S/C14H12NS/c1-2-5-13-10-15(8-7-12(13)4-1)11-14-6-3-9-16-14/h1-10H,11H2/q+1

InChI Key

FASUPAFUSXCWJZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC3=CC=CS3

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC3=CC=CS3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent at C2 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(2-Thienylmethyl)isoquinolinium 2-Thienylmethyl C₁₄H₁₂NS⁺ ~226.3 (cation) Enhanced π-conjugation; potential bioactivity due to sulfur
2-Methylisoquinolinium iodide Methyl C₁₀H₁₀IN 299.10 Simpler alkyl substituent; used in betaine synthesis
2-(2-Ethoxy-2-oxoethyl)isoquinolinium bromide Ethoxy-oxoethyl C₁₃H₁₄BrNO₂ 296.16 Polar ester group; solubility in polar solvents
2-[2-Oxo-2-(2-phenanthrenyl)ethyl]isoquinolinium iodide Phenanthrenyl-oxoethyl C₂₅H₁₈INO 475.33 Bulky aromatic substituent; possible fluorescence applications

Key Observations :

  • Electronic Effects: The thienylmethyl group in this compound provides moderate electron-withdrawing character compared to the electron-donating methyl group in 2-methylisoquinolinium iodide. This alters reactivity in electrophilic substitutions .
  • Solubility: Ethoxy-oxoethyl substituents (e.g., in C₁₃H₁₄BrNO₂) enhance polarity, improving aqueous solubility relative to the hydrophobic thienylmethyl derivative .
  • Biological Relevance : Sulfur in the thiophene moiety may enhance binding to metalloenzymes or DNA, contrasting with the inert methyl group in simpler analogs .

Research Findings and Challenges

  • Reactivity: Thienylmethyl-substituted isoquinolinium salts undergo regioselective [3+2] cycloadditions, similar to N-cyanomethylisoquinolinium betaines, but with slower kinetics due to steric hindrance .
  • Stability : Quaternary salts with bulky substituents (e.g., phenanthrenyl) exhibit lower thermal stability compared to methyl or thienylmethyl derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.